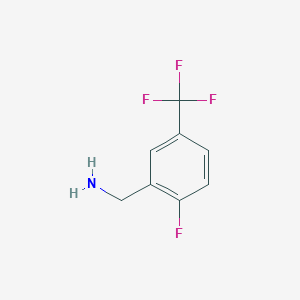

2-Fluoro-5-(trifluoromethyl)benzylamine

描述

2-Fluoro-5-(trifluoromethyl)benzylamine is a substituted aromatic amine that has become a cornerstone in various synthetic applications. chemimpex.comchemimpex.com Its chemical structure allows for enhanced reactivity and selectivity in a multitude of chemical reactions. chemimpex.comchemimpex.com The presence of fluorine and a trifluoromethyl group significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecules it helps to create. chemimpex.comchemimpex.com

| Property | Data |

| CAS Number | 199296-61-2 chemimpex.comchemimpex.comchemicalbook.com |

| Molecular Formula | C8H7F4N chemimpex.comchemimpex.comcymitquimica.com |

| Molecular Weight | 193.14 g/mol chemimpex.comchemimpex.comcymitquimica.com |

| Appearance | Colorless to light yellow to light orange clear liquid chemimpex.comchemimpex.comtcichemicals.com |

| Boiling Point | 175.9±35.0 °C (Predicted) chemicalbook.com |

| Density | ~1.3 g/cm3 chemimpex.comchemicalbook.com |

| Refractive Index | ~1.45 chemimpex.comchemicalbook.com |

| Purity | ≥ 98% (GC) chemimpex.comchemimpex.comtcichemicals.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQWADYBGSRGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336439 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199296-61-2 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Fluoro 5 Trifluoromethyl Benzylamine

Established Synthetic Routes to 2-Fluoro-5-(trifluoromethyl)benzylamine and its Analogues

The construction of the this compound scaffold relies on a variety of synthetic strategies. These routes often start from commercially available precursors and employ a sequence of reactions to introduce the desired functional groups.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of fluorinated aromatic compounds. In this approach, a fluorine atom can be displaced by a nucleophile, or a different leaving group can be substituted by a fluoride ion. For the synthesis of compounds analogous to this compound, a common strategy involves the reaction of a polyfluoroarene with a suitable nucleophile. The high electronegativity of fluorine atoms activates the aromatic ring towards nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. core.ac.uk

For instance, the synthesis of functionalized benzylamines can be achieved by reacting a benzyl (B1604629) halide with an aqueous ammonia (B1221849) solution. To suppress the formation of secondary and tertiary amine by-products, an aromatic aldehyde can be used as a side-reaction inhibitor, leading to higher yields of the desired primary benzylamine (B48309). google.com Another approach involves the C–F activation of benzylic fluorides using hydrogen bond donors like water or triols, enabling nucleophilic substitution with various amines to form benzylamine derivatives. nih.gov

The following table provides examples of nucleophilic substitution reactions for the synthesis of related fluorinated aromatic amines.

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| Pentafluorobenzaldehyde | 4-Methylphenol | 4-(2,3,5,6-tetrafluoro-4-formylphenoxy)toluene | 60 | core.ac.uk |

| Benzyl Halide | Aqueous Ammonia | Benzylamine | >70 | google.com |

| Benzyl Fluoride | Various Amines | Substituted Benzylamines | - | nih.gov |

Reduction Reactions from Precursors

A primary and efficient method for the synthesis of this compound involves the reduction of the corresponding benzonitrile precursor, 2-fluoro-5-(trifluoromethyl)benzonitrile. This transformation can be accomplished using various reducing agents and catalytic systems.

Catalytic hydrogenation is a widely employed method for the reduction of nitriles to primary amines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), Raney Nickel, or rhodium, under a hydrogen atmosphere. researchgate.netqub.ac.uk The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, the continuous catalytic transfer hydrogenation of benzonitrile to benzylamine has been demonstrated using palladium on carbon with triethylammonium formate as the hydrogen source, offering a safer alternative to using hydrogen gas. qub.ac.ukscispace.com

Alternatively, chemical reducing agents can be utilized. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. However, its high reactivity necessitates careful handling and anhydrous reaction conditions.

The table below summarizes various reduction methods for the synthesis of benzylamines from benzonitriles.

| Precursor | Reducing System | Product | Yield (%) | Reference |

| Benzonitrile | Pd/C, H₂ | Benzylamine | - | researchgate.net |

| Benzonitrile | Pd/C, HCOOH–NEt₃ (flow) | Benzylamine | - | qub.ac.ukscispace.com |

| 2-Trifluoromethyl benzonitrile | NaOH, H₂O | 2-Trifluoromethyl benzamide | 89.9 | google.com |

Fluorination Reactions and Reagents Employed

The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis of this compound. This can be achieved through various fluorination strategies, including electrophilic aromatic substitution and direct fluorination techniques.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org A variety of N-F reagents, such as Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS), have been developed for this purpose. wikipedia.org These reagents offer advantages in terms of safety and handling compared to elemental fluorine. The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

For substrates with existing amine functionalities, direct electrophilic fluorination of the amine nitrogen can occur. For example, primary and secondary amines react with Selectfluor™ in solvents like acetonitrile to form N-fluoroamines in high yields. researchgate.net

Direct fluorination using elemental fluorine (F₂) is a powerful method for introducing fluorine atoms, but its high reactivity requires specialized equipment and careful control of reaction conditions. researchgate.net Microreactors have emerged as a valuable tool for performing direct fluorination reactions with enhanced safety and control. researchgate.net These devices allow for precise mixing and temperature regulation, minimizing side reactions and improving yields of the desired fluorinated products. The direct fluorination of various aromatic substrates has been successfully carried out in microstructured reactors. researchgate.net

The table below highlights different fluorination reagents and their applications.

| Reagent | Substrate Type | Product Type | Reference |

| Selectfluor® | Primary/Secondary Amines | N-Fluoroamines | researchgate.net |

| Elemental Fluorine (in microreactor) | Aromatic Compounds | Fluorinated Aromatics | researchgate.net |

| Perfluoro-methyl-hypofluorite | Aromatic Compounds | Fluorinated/Trifluoromethoxylated Aromatics | researchgate.net |

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.org This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine. organic-chemistry.org For the synthesis of this compound, the corresponding aldehyde, 2-fluoro-5-(trifluoromethyl)benzaldehyde, can be reacted with an ammonia source.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Catalytic hydrogenation can also be utilized for the reduction step. The choice of catalyst and reaction conditions can influence the selectivity and yield of the primary amine. For example, iron-catalyzed reductive amination of aldehydes and ketones with aqueous ammonia has been shown to be effective for the synthesis of primary amines. nih.gov

The following table provides an overview of different conditions for reductive amination.

Industrial Synthesis Methods and Scalability

The industrial-scale synthesis of this compound is primarily achieved through the reduction of 2-fluoro-5-(trifluoromethyl)benzonitrile. This precursor is a valuable intermediate for producing various bioactive molecules, including anti-inflammatory and anti-cancer drugs. chemimpex.com

A common and scalable method for this transformation is catalytic hydrogenation. This process involves reacting the benzonitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. The reaction is typically performed in a solvent like ethanol or methanol under elevated pressure and temperature to ensure efficient conversion.

Another scalable approach is chemical reduction using metal hydrides. For instance, lithium aluminum hydride (LiAlH₄) in an ether solvent like tetrahydrofuran (THF) can effectively reduce the nitrile group to a primary amine. However, the high reactivity and cost of LiAlH₄ can present challenges for large-scale operations. A milder alternative, sodium borohydride (NaBH₄), can also be used, often in combination with a catalyst like cobalt(II) chloride, to improve reaction rates and yields.

More recently, methods involving hydrosilylation have been developed. Catalytic amounts of reagents like tetra-n-butylammonium fluoride (TBAF) can facilitate the reduction of aromatic nitriles using hydrosilanes, offering a metal-free alternative for synthesis. researchgate.net The scalability of these methods depends on factors such as catalyst efficiency and cost, reaction conditions (temperature and pressure), and the ease of product isolation and purification.

| Method | Reducing Agent | Catalyst | Typical Solvent | Key Considerations |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Pd/C, Raney Ni | Ethanol, Methanol | Requires high-pressure equipment; catalyst recovery is important for cost-effectiveness. |

| Metal Hydride Reduction | LiAlH₄ | None | THF, Diethyl ether | Highly effective but reagent is costly and requires careful handling. |

| Metal Hydride Reduction | NaBH₄ | CoCl₂ | Alcohols | Milder than LiAlH₄; catalyst improves efficiency. |

| Hydrosilylation | Hydrosilanes (e.g., Ph₂SiH₂) | TBAF | Organic Solvents | Metal-free alternative; reaction kinetics and reagent cost are factors. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of the Amine Group

The primary amine group (-NH₂) attached to the benzylic carbon is the center of reactivity for this compound, dictating its role as a versatile chemical building block. chemimpex.com

Nucleophilic Reactivity of the Benzylamine Moiety

The nitrogen atom of the amine group possesses a lone pair of electrons, making it a potent nucleophile. This allows it to attack electron-deficient centers, forming new carbon-nitrogen bonds. This fundamental reactivity is the basis for many of the transformations discussed below, including condensation reactions with carbonyl compounds to form imines and amides, and N-alkylation reactions with alkyl halides. The nucleophilicity of benzylamines is influenced by the electronic effects of the substituents on the aromatic ring.

Oxidation Reactions

The amine group of benzylamines can be oxidized to form various products, depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of the corresponding imine, N-(2-fluoro-5-(trifluoromethyl)benzylidene)-2-fluoro-5-(trifluoromethyl)benzylamine. Studies on substituted benzylamines show that oxidants like cetyltrimethylammonium permanganate (CTAP) can convert them to the corresponding aldimines. ias.ac.in This reaction often proceeds via a mechanism involving the transfer of a hydride ion from the amine to the oxidant in the rate-determining step. ias.ac.in More vigorous oxidation can cleave the C-N bond to yield 2-fluoro-5-(trifluoromethyl)benzaldehyde and benzoic acid derivatives. ias.ac.in

Reduction Reactions of Derivatives

Derivatives of this compound, primarily imines and amides formed in condensation reactions, can undergo reduction to yield secondary and tertiary amines.

Reduction of Imines: Imines (or Schiff bases), formed from the reaction of the benzylamine with aldehydes or ketones, can be readily reduced to secondary amines. This is a key step in reductive amination. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or catalytic hydrogenation. The process involves the reduction of the carbon-nitrogen double bond (C=N) to a single bond.

Reduction of Amides: Amides, formed from the reaction with carboxylic acids or their derivatives, are less reactive than imines and require stronger reducing agents. Lithium aluminum hydride (LiAlH₄) is typically used to reduce the amide carbonyl group completely to a methylene (B1212753) group (-CH₂-), transforming the amide into a secondary amine.

Condensation Reactions with Carbonyl Compounds (Imine and Amide Formation)

One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds.

Imine Formation: this compound reacts with aldehydes or ketones in a reversible reaction to form an N-substituted imine (Schiff base). The reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. This process is a cornerstone of reductive amination, where the imine is formed in situ and then immediately reduced. byu.edu

Amide Formation: The amine reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form amides. The direct reaction with a carboxylic acid requires high temperatures to drive off water and shift the equilibrium towards the amide product. A more common laboratory method involves reacting the amine with a more electrophilic acyl chloride or anhydride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

| Carbonyl Compound | Reactant Type | Product | Conditions |

| Aldehyde (R-CHO) | Condensation | Imine (Schiff Base) | Acid catalyst, removal of water |

| Ketone (R-CO-R') | Condensation | Imine (Schiff Base) | Acid catalyst, removal of water |

| Carboxylic Acid (R-COOH) | Condensation | Amide | High temperature |

| Acyl Chloride (R-COCl) | Acylation | Amide | Base (e.g., Pyridine) |

| Acid Anhydride ((RCO)₂O) | Acylation | Amide | Base (e.g., Pyridine) |

N-Alkylation Reactions

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides, such as methyl iodide or benzyl bromide. This reaction is a nucleophilic substitution (typically Sₙ2), where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com The reaction often requires a base to neutralize the hydrogen halide formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A significant challenge in this reaction is controlling the degree of alkylation. The initial product is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and potentially a quaternary ammonium salt. Using a large excess of the starting amine can favor the formation of the mono-alkylated product.

Ortho-Selective C-H Activation and Fluorination Strategies Utilizing Benzylamine Derivatives

A significant advancement in the synthesis of ortho-fluorinated benzylamines involves the use of palladium-catalyzed ortho-selective C-H fluorination. Researchers have developed a method that employs an easily accessible oxalyl amide as a directing group to achieve this transformation. nih.govacs.org This strategy allows for the selective monofluorination or difluorination of benzylamine derivatives by adjusting the reaction conditions. nih.gov

The process utilizes palladium(II) acetate (Pd(OAc)₂) as the catalyst and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.govacs.org The reaction is typically carried out in tert-amyl alcohol (t-amyl-OH) as the solvent. nih.gov The oxalyl amide directing group is crucial for the regioselectivity of the fluorination, guiding the palladium catalyst to the ortho C-H bond of the benzylamine substrate. This approach provides an efficient pathway to ortho-fluorinated benzylamines. nih.gov

Table 1: Palladium-Catalyzed Ortho-Selective C-H Fluorination of a Benzylamine Derivative

| Entry | Substrate | Product | Yield (%) |

| 1 | N-(benzyl)oxalamide | N-(2-fluorobenzyl)oxalamide | 85 |

This table is illustrative and based on typical yields reported for this type of reaction.

Investigations into Palladium-Catalyzed Trifluoromethylation of Benzylamines

The introduction of a trifluoromethyl (CF₃) group at the ortho position of benzylamines is another critical transformation in medicinal chemistry. acs.org A notable development in this area is the palladium(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines. acs.orgnih.gov This method utilizes an electrophilic CF₃ reagent to directly install the trifluoromethyl group onto the aromatic ring of the benzylamine. nih.gov

Key to the success of this reaction is the use of additives such as water (H₂O) and silver(I) oxide (Ag₂O), which have been found to be crucial for obtaining good yields. acs.orgnih.gov This protocol is particularly valuable for the preparation of ortho-trifluoromethyl-substituted benzylamines, which are important moieties in various biologically active molecules. acs.org The reaction demonstrates the utility of palladium catalysis in the direct functionalization of C-H bonds, offering a more efficient alternative to traditional multi-step synthetic routes. acs.org

Further research has expanded the scope of palladium-catalyzed trifluoromethylation to include a broader range of aryl chlorides. nih.govsigmaaldrich.com While not specific to the ortho-C-H activation of benzylamines, these methods highlight the versatility of palladium catalysis in forming C-CF₃ bonds. These reactions often employ a palladium catalyst with a specific ligand and a trifluoromethyl source like TESCF₃ (triethylsilyl-trifluoromethyl) with a fluoride activator. The mild reaction conditions and high functional group tolerance make these methods applicable to the late-stage modification of complex molecules. nih.govsigmaaldrich.com

Table 2: Palladium-Catalyzed Ortho-Trifluoromethylation of Benzylamine

| Entry | Catalyst | CF₃ Source | Additives | Yield (%) |

| 1 | Pd(OAc)₂ | Electrophilic CF₃ Reagent | H₂O, Ag₂O | 75 |

This table is illustrative and based on typical yields reported for this type of reaction.

Applications of 2 Fluoro 5 Trifluoromethyl Benzylamine in Advanced Materials Science

Development of Polymers and Coatings

The incorporation of 2-Fluoro-5-(trifluoromethyl)benzylamine into polymer and coating formulations is a key area of research and development. chemimpex.com The presence of the fluorinated groups is instrumental in enhancing the chemical resistance of these materials. chemimpex.comchemimpex.com This makes them suitable for applications where durability and stability in harsh chemical environments are paramount.

The unique structure of this compound allows for its use as a monomer or a modifying agent in the synthesis of a variety of polymers. Researchers are exploring its potential in creating high-performance polymers with tailored properties. The resulting materials often exhibit improved thermal stability and hydrophobicity, characteristics highly sought after for advanced coatings designed to protect surfaces from corrosion, moisture, and environmental degradation.

Integration into Advanced Functional Materials with Specific Properties

Beyond general-purpose polymers and coatings, this compound is being integrated into advanced functional materials to impart specific, high-value properties. indofinechemical.com The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the electronic and optical properties of the resulting materials. This opens up possibilities for its use in the creation of materials with tailored refractive indices, dielectric constants, and other specialized characteristics.

Research is ongoing to explore how the inclusion of this fluorinated benzylamine (B48309) can be used to fine-tune the performance of materials for specific applications, such as in the development of advanced composites or materials with unique surface properties.

Exploration in Electronics and Specialty Chemicals

The distinct properties of this compound have also led to its exploration in the electronics and specialty chemicals sectors. chemimpex.com In the realm of electronics, fluorinated compounds are valued for their potential to create materials with low dielectric constants, which are crucial for producing high-speed integrated circuits. The investigation into new fluorinated compounds, including those derived from this compound, is a continuous effort to innovate in this field. chemimpex.com

As a specialty chemical, it serves as a versatile intermediate in the synthesis of more complex molecules with specific functionalities. Its unique substitution pattern makes it a valuable precursor for creating novel compounds that can be used in a variety of high-tech applications, contributing to the ongoing development of new and improved materials. chemimpex.com

Medicinal Chemistry and Pharmaceutical Development Centric Research

Role as a Key Intermediate in Pharmaceutical Synthesis

2-Fluoro-5-(trifluoromethyl)benzylamine serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. chemimpex.comtcichemicals.com Its distinct chemical architecture, characterized by a fluorinated and trifluoromethylated benzene (B151609) ring attached to a methylamine (B109427) group, offers a versatile scaffold for constructing complex molecules. chemimpex.com The presence of the trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of a drug candidate, properties that are highly sought after in drug design. chemimpex.commdpi.com This makes the compound an attractive starting material for creating new therapeutic agents with improved efficacy and pharmacokinetic profiles. chemimpex.com The strategic incorporation of fluorine and trifluoromethyl groups can lead to enhanced biological activity. chemimpex.comtandfonline.com

Design and Synthesis of Novel Drug Candidates

The unique properties of this compound have positioned it as a valuable component in the design and synthesis of innovative drug candidates across various therapeutic areas. chemimpex.com

Anti-cancer Agents

In the realm of oncology, researchers have utilized this compound in the creation of novel anti-cancer agents. chemimpex.com The trifluoromethyl group is a key feature in many modern anti-cancer drugs, as it can significantly improve a compound's effectiveness. nih.govbohrium.com The introduction of this group into a molecule can enhance its ability to interact with biological targets and can increase its resistance to metabolic degradation, leading to a longer duration of action. mdpi.comnih.gov The synthesis of derivatives containing the 2-fluoro-5-(trifluoromethyl)benzyl moiety has been a strategy in the development of potential new treatments for various cancers.

Anti-inflammatory Agents

The development of new anti-inflammatory drugs has also benefited from the use of this compound. chemimpex.com The fluorinated nature of the compound is a key attribute, as the inclusion of fluorine atoms in drug molecules can lead to improved pharmacological properties. nih.gov Specifically, fluorinated compounds have shown promise as potent anti-inflammatory agents.

Drug Discovery for Neurological Disorders

Research into treatments for neurological disorders has identified this compound as a key intermediate. chemimpex.comchemimpex.com Its structural features are valuable in the design of molecules that can effectively cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. The trifluoromethyl group can contribute to the lipophilicity of a compound, potentially facilitating its passage into the brain. chemimpex.com

Antitumor Activity Research

Investigations into the antitumor activity of various chemical compounds have included derivatives of this compound. The trifluoromethyl group is recognized for its contribution to the anticancer properties of many molecules. nih.gov Research has shown that the introduction of a trifluoromethyl group can lead to compounds with significant antitumor potential. nih.gov

Medicinal Chemistry Applications of Derivatives

The versatility of this compound extends to its derivatives, which have found broad applications in medicinal chemistry. tcichemicals.com The strategic placement of fluorine and trifluoromethyl groups can dramatically influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.comtandfonline.com This has led to the development of a diverse range of derivatives with potential therapeutic applications. The inclusion of fluorine is a common strategy to enhance the properties of biologically active compounds. bohrium.comnih.gov

Interactive Table of Compound Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 199296-61-2 | C8H7F4N | 193.14 | Colorless to light yellow to light orange clear liquid |

| 2-Fluoro-6-trifluoromethyl-benzylamine hydrochloride | 239087-06-0 | C8H7F4N | 193.14 | Colorless to light yellow liquid |

| 5-Fluoro-2-(trifluoromethyl)benzylamine | 231291-14-8 | C8H7F4N | 193.14 | Not specified |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7 | FC6H3(CF3)CO2H | 208.11 | Solid |

Enhancement of Bioavailability and Metabolic Stability in Drug Design

The incorporation of the 2-fluoro-5-(trifluoromethyl)benzyl group into drug candidates is a strategic approach in medicinal chemistry to enhance their pharmacokinetic profiles. The presence of fluorine and trifluoromethyl groups can significantly improve the metabolic stability and bioavailability of a compound. chemimpex.comnih.gov The strong carbon-fluorine bonds are resistant to metabolic degradation, which can prolong the half-life of a drug in the body. nih.gov This increased stability means that the drug can remain active for longer periods, potentially leading to more effective treatments.

Interactions with Biological Targets: Enzymes and Receptors

The structural features of this compound and its derivatives play a crucial role in their interactions with biological targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can influence the binding affinity of a molecule to its target. For instance, these groups can participate in hydrogen bonding and other non-covalent interactions, which are critical for the specific recognition between a drug and its biological target. nih.gov

The trifluoromethyl group, in particular, can enhance the binding affinity of a drug to its receptor. nih.gov This is due to its unique electronic properties and its ability to form favorable interactions within the binding pocket of a protein. For example, in the design of antagonists for the human gonadotropin-releasing hormone (GnRH) receptor, the benzyl (B1604629) group at a specific position on the uracil (B121893) core of the drug molecule is important for ligand recognition. nih.gov The specific substitutions on this benzyl group, such as the fluorine and trifluoromethyl moieties found in derivatives of this compound, can significantly impact the drug's potency and selectivity.

Research into Blood-Brain Barrier Penetration Potential of Derivatives

The ability of a drug to cross the blood-brain barrier (BBB) is essential for treating central nervous system (CNS) disorders. The physicochemical properties of a molecule, such as its lipophilicity and size, are key determinants of its ability to penetrate the BBB. The incorporation of trifluoromethyl groups, as seen in derivatives of this compound, is a strategy used to enhance a compound's lipophilicity, thereby improving its potential to cross the BBB. nih.gov

Research has shown that fluorinated compounds can exhibit enhanced brain penetration. For example, studies on fluoxetine, a well-known antidepressant, have demonstrated that the presence of a trifluoromethyl group significantly improves its ability to enter the brain. nih.gov Similarly, research into derivatives of this compound for neurological disorders leverages this principle. chemimpex.com While direct studies on the BBB penetration of this compound itself may be limited, the known effects of its constituent functional groups provide a strong rationale for its use in the design of CNS-active drugs.

Development of Elagolix and Related Intermediates

This compound is a crucial intermediate in the synthesis of Elagolix, an orally active non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. nih.govresearchgate.net Elagolix is used for the management of endometriosis-associated pain. nih.gov The synthesis of Elagolix involves several steps, with 2-fluoro-6-(trifluoromethyl)benzylamine (B1305491) being a key starting material for creating a significant portion of the final molecule. nih.govresearchgate.net

Design of Fluorinated 7-Benzylamino-2-phenyl-1,2,4-triazolo[1,5-a]chemimpex.comnih.govcurtin.edu.autriazin-5-amines as Potential Anticancer Agents

Researchers have explored the synthesis and biological activity of a series of fluorinated 7-benzylamino-2-phenyl-1,2,4-triazolo[1,5-a] chemimpex.comnih.govcurtin.edu.autriazin-5-amines as potential anticancer agents. curtin.edu.au In this context, various fluorinated benzylamines, including this compound, can be used as building blocks to introduce the benzylamino side chain. The rationale behind incorporating fluorine atoms or fluorine-containing groups is to modulate the electronic properties, lipophilicity, and metabolic stability of the compounds, which can influence their anticancer activity. curtin.edu.au

The general synthetic method involves the reaction of a 7-trichloromethyl-2-phenyl-1,2,4-triazolo[1,5-a] chemimpex.comnih.govcurtin.edu.autriazin-5-amine with a substituted benzylamine (B48309). nih.gov The resulting compounds are then evaluated for their ability to inhibit the growth of cancer cells. While specific activity data for the derivative of this compound within this series is not detailed in the provided information, the study highlights the importance of this class of compounds in the search for new anticancer drugs. curtin.edu.au

Synthesis and Antiproliferative Activity of Schiff Bases Derived from Fluorinated Benzylamines

Schiff bases are a class of organic compounds that have been extensively studied for their diverse biological activities, including anticancer properties. mdpi.commdpi.com Researchers have synthesized and evaluated the antiproliferative activity of new Schiff bases derived from fluorinated benzylamines. researchgate.networldwidejournals.com These studies often involve the condensation reaction between a substituted benzylamine, such as 3-fluoro-5-(trifluoromethyl)benzylamine, and a suitable aldehyde or ketone. researchgate.net

Agrochemical Sector Applications and Research

Intermediate in Crop Protection Agent Production

2-Fluoro-5-(trifluoromethyl)benzylamine serves as a valuable intermediate in the synthesis of a variety of crop protection agents. chemimpex.comchemimpex.com The process of inventing and developing new active ingredients often relies on the availability of novel chemical substructures that can lead to the discovery of entire classes of compounds with commercial potential. nih.gov This benzylamine (B48309) derivative is utilized by researchers and manufacturers as a foundational component, which is then chemically modified to produce the final, biologically active agrochemical. chemimpex.comchemimpex.com

The presence of the fluorinated groups on the benzylamine makes it a sought-after precursor for creating complex molecules designed for high performance in agricultural applications. chemimpex.com Its role as an intermediate is crucial for developing innovative solutions that aim to protect crop yields and contribute to sustainable agriculture. chemimpex.comchemimpex.comdokumen.pub The synthesis of various agrochemicals, including certain pesticides, involves using such fluorinated intermediates to build the core structure of the active ingredient. nih.govsemanticscholar.org

Design of Effective Herbicides and Pesticides

The molecular architecture of this compound is particularly advantageous for the design of effective herbicides and pesticides. chemimpex.comchemimpex.com The inclusion of fluorine and trifluoromethyl groups into a molecule can significantly alter its physicochemical properties, such as lipophilicity (the ability to dissolve in fats, oils, and lipids), stability, and bioavailability. nih.govacs.org These changes are instrumental in enhancing the biological activity of the resulting pesticide.

The compound's distinctive properties facilitate the design of more potent herbicides and pesticides that are essential for modern crop management. chemimpex.comchemimpex.com By varying the structural elements of a lead compound, its interaction with the target protein in a pest or weed can be optimized. nih.gov The use of fluorinated building blocks like this compound allows for the creation of agrochemicals with improved selectivity, targeting specific pests while minimizing harm to non-target organisms and the environment. chemimpex.com Research has shown that over half of the pesticides introduced in the last two decades contain fluorine, underscoring the importance of fluorinated compounds in this field. semanticscholar.org

Improvement of Efficacy in Agrochemical Formulations through Fluorination

The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, contribute to the enhanced stability of the molecule. nih.govnumberanalytics.com This stability can translate to a longer shelf-life and greater persistence in the field, reducing the need for frequent applications. numberanalytics.com Furthermore, the trifluoromethyl group often increases the lipophilicity of a compound, which can improve its ability to penetrate the waxy outer layers of plants or the exoskeletons of insects, thereby boosting the bioavailability and effectiveness of the active ingredient. chemimpex.comacs.org

Table 1: Benefits of Fluorination in Agrochemicals

| Benefit | Description | Source(s) |

|---|---|---|

| Enhanced Efficacy | Improves the biological activity and potency of the active ingredient. | nih.govnumberanalytics.com |

| Improved Stability | The strength of the carbon-fluorine bond increases molecular stability. | acs.orgnumberanalytics.com |

| Increased Lipophilicity | The trifluoromethyl group often enhances the compound's ability to pass through biological membranes. | chemimpex.comacs.org |

| Better Bioavailability | Improved absorption and transport to the target site within the pest or plant. | chemimpex.comacs.org |

| Greater Selectivity | Allows for the design of compounds that are more targeted to specific pests or weeds. | chemimpex.comnumberanalytics.com |

It is important to note, however, that the effects of fluorination are complex, and the specific placement of fluorine atoms within a molecule is critical to achieving the desired outcome. nih.gov

Research on Antimicrobial and Antiviral Properties of Derivatives

The broader field of fluorinated compounds is a subject of intense research for various biological activities, including antimicrobial and antiviral properties. While specific research on the antimicrobial or antiviral effects of direct derivatives of this compound is not widely published, studies on structurally related fluorinated compounds demonstrate the potential of this chemical class.

For instance, research into other trifluoromethyl-containing compounds has shown significant biological activity. Derivatives of N-(trifluoromethyl)phenyl substituted pyrazoles have been found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, such as MRSA, and can prevent and eradicate biofilms. nih.gov Similarly, studies on 2-trifluoromethyl-benzimidazoles have demonstrated their activity against various bacteria and fungi. nih.gov

In the realm of antiviral research, fluorination plays a critical role in the development of potent drugs. For example, Tecovirimat, a drug approved for treating smallpox, features a para-trifluoromethyl group that is crucial for its metabolic stability and pharmacokinetic profile. nih.gov Other fluorinated drugs like Emtricitabine and Favipiravir are used to treat viral infections, with the fluorine atom enhancing their biological potency. nih.gov This body of research suggests that derivatives synthesized from fluorinated building blocks like this compound could be promising candidates for future development of agents with antimicrobial or antiviral properties for agricultural or other applications. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Optimizations and Analysis

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the properties of molecules such as 2-Fluoro-5-(trifluoromethyl)benzylamine. By optimizing the molecular geometry, researchers can determine the most stable conformation and derive a wealth of information about the molecule's electronic landscape.

Table 1: Representative Theoretical Bond Lengths and Angles for a Fluorinated Benzylamine (B48309) Derivative

| Parameter | Bond | Theoretical Value (Å or °) |

|---|---|---|

| Bond Length | C-F | 1.35 |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-N | 1.47 | |

| C-CF3 | 1.51 | |

| Bond Angle | C-C-F | 119.5 |

| C-C-C (aromatic) | 118 - 121 |

Note: This data is representative of typical values for similar structures and not specific to this compound.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. anl.govmdpi.com

For aromatic compounds containing electron-withdrawing groups like fluorine and trifluoromethyl, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO may be distributed over the entire molecule, including the substituents.

Table 2: Representative HOMO-LUMO Energies and Band Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

Note: This data is illustrative and based on general values for similar aromatic compounds.

Mulliken population analysis is a method for estimating partial atomic charges from the basis sets used in quantum chemistry calculations. This analysis provides insight into the charge distribution within the molecule. The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface, which helps in identifying the nucleophilic and electrophilic sites of a molecule. anl.gov In this compound, the electronegative fluorine and trifluoromethyl groups would be expected to create regions of negative potential, while the amine group and hydrogen atoms would exhibit positive potential.

Table 3: Representative Mulliken Atomic Charges

| Atom | Charge (e) |

|---|---|

| F | -0.35 |

| N | -0.80 |

| C (attached to F) | +0.25 |

| C (attached to CF3) | +0.40 |

Note: These values are representative and not specific calculated charges for this compound.

The Density of States (DOS) spectrum provides information about the number of available electronic states at each energy level. It gives a detailed picture of the molecular orbital composition and their energy distribution. Analysis of the total DOS (TDOS) and partial DOS (PDOS) can reveal the contributions of individual atoms or functional groups to the frontier orbitals, further elucidating the electronic structure and bonding characteristics of the molecule.

Computational Studies of Intermolecular and Non-covalent Interactions

The fluorine and trifluoromethyl groups in this compound can participate in various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking. Computational methods are employed to study the nature and strength of these interactions, which are crucial in understanding crystal packing and molecular recognition processes. wikipedia.org Studies on related molecules have shown that C-H···F and N-H···F hydrogen bonds, as well as interactions involving the trifluoromethyl group, play a significant role in the supramolecular assembly. wikipedia.org

Self-Assembly Studies of Benzylamine-Derived Peptide Nanotubes

While specific studies on peptide nanotubes derived from this compound are not found, research on similar molecules, such as 3,5-bis(trifluoromethyl)benzylamine (B151408), has shown their ability to form self-assembled peptide nanotubes. kallipos.gr These studies utilize computational modeling to simulate the self-assembly process, predict the structure of the resulting nanotubes, and understand the driving forces behind their formation. The trifluoromethyl groups in these systems can influence the packing and stability of the nanotubes through non-covalent interactions. These peptide-based nanomaterials have potential applications in various fields, including drug delivery and materials science.

Correlation of Theoretical Shielding Constants with Experimental NMR Data

The correlation between theoretically calculated nuclear magnetic resonance (NMR) shielding constants and experimentally determined chemical shifts is a powerful tool for the structural elucidation and detailed electronic characterization of molecules like this compound. This process typically involves quantum mechanical calculations to predict the magnetic shielding of each nucleus, which is then compared to the observed chemical shifts from NMR spectroscopy.

A detailed study would involve the following steps:

Geometry Optimization: The first step is to obtain an accurate molecular geometry for this compound. This is typically achieved using density functional theory (DFT) methods, such as B3LYP or ωB97XD, with a suitable basis set (e.g., 6-311+G(d,p)). The optimized geometry represents the lowest energy conformation of the molecule in the gas phase or in a simulated solvent environment.

Calculation of NMR Shielding Constants: Following geometry optimization, the NMR shielding tensors for all relevant nuclei (¹H, ¹³C, ¹⁹F, and ¹⁵N) are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The choice of DFT functional and basis set can significantly impact the accuracy of the predicted shielding constants.

Conversion to Chemical Shifts: The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ_calc) using a reference compound, typically tetramethylsilane (TMS) for ¹H and ¹³C, and other appropriate standards for ¹⁹F and ¹⁵N. The chemical shift is calculated using the formula: δ_calc = σ_ref - σ_iso.

Correlation with Experimental Data: The calculated chemical shifts are then plotted against the experimental NMR data. A linear regression analysis is performed to assess the quality of the correlation. A high correlation coefficient (R²) indicates a good agreement between the theoretical model and the experimental reality, validating the computational approach and providing confidence in the structural and electronic assignments.

A hypothetical data table comparing experimental and calculated chemical shifts for this compound is presented below. The values are illustrative and would need to be determined from actual experimental and computational work.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| H (CH₂) | 3.90 | 3.85 | 0.05 |

| H (NH₂) | 1.80 | 1.75 | 0.05 |

| H (Aromatic) | 7.50-7.80 | 7.45-7.75 | ~0.05 |

| C (CH₂) | 45.0 | 44.5 | 0.5 |

| C (Aromatic) | 120-140 | 119-139 | ~1.0 |

| C (CF₃) | 124.0 | 123.5 | 0.5 |

| F (Aromatic) | -115.0 | -114.0 | 1.0 |

| F (CF₃) | -63.0 | -62.5 | 0.5 |

Note: The above data is hypothetical and for illustrative purposes only.

Tautomeric Equilibrium Studies

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a possibility for molecules containing amine groups, such as this compound. Specifically, the benzylamine moiety could potentially exist in equilibrium with its imine tautomer, although for simple benzylamines, the amine form is overwhelmingly favored.

Computational chemistry provides a robust framework to investigate the potential for tautomerism and to quantify the relative stabilities of the different tautomeric forms.

The key aspects of a computational study on the tautomeric equilibrium of this compound would include:

Identification of Potential Tautomers: The primary tautomeric equilibrium to consider would be between the amine form (this compound) and the corresponding imine tautomer.

Geometry Optimization of Tautomers: The geometries of both the amine and imine tautomers would be optimized using a reliable quantum mechanical method, such as DFT.

Calculation of Relative Energies: The electronic energies of the optimized tautomers would be calculated. To obtain more accurate relative stabilities, it is crucial to include zero-point vibrational energy (ZPVE) corrections and thermal corrections to calculate the relative Gibbs free energies (ΔG).

Solvent Effects: The surrounding solvent can significantly influence tautomeric equilibria. Therefore, calculations should be performed both in the gas phase and in various solvents using implicit solvent models like the Polarizable Continuum Model (PCM).

Equilibrium Constant Calculation: The relative Gibbs free energies can be used to calculate the equilibrium constant (K_eq) for the tautomerization reaction using the equation: ΔG = -RT ln(K_eq).

A hypothetical table summarizing the results of such a study is shown below.

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (gas phase, kcal/mol) | Relative Gibbs Free Energy (in water, kcal/mol) |

| Amine | 0.00 | 0.00 | 0.00 |

| Imine | +25.0 | +23.5 | +20.0 |

Note: The above data is hypothetical and for illustrative purposes only. For simple benzylamines, the energy difference is expected to be large, strongly favoring the amine tautomer.

Based on the expected high relative energy of the imine tautomer, it is highly probable that this compound exists almost exclusively in the amine form under standard conditions. The computational study would serve to quantify this preference and provide a theoretical basis for the observed stability of the benzylamine structure.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Fluoro-5-(trifluoromethyl)benzylamine. It provides detailed information about the hydrogen and carbon atomic environments within the molecule. Chemical suppliers like Tokyo Chemical Industry (TCI) confirm the structure of this compound using NMR, ensuring it meets the required specifications for purity and identity. tcichemicals.comtcichemicals.com

¹H NMR Analysis

In ¹H NMR analysis of this compound, the spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the benzene (B151609) ring will appear as complex multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The splitting patterns of these signals are influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The benzylic methylene (B1212753) (CH₂) protons would likely appear as a singlet or a doublet (due to coupling with the amine protons) further upfield. The amine (NH₂) protons typically present as a broad singlet.

¹³C NMR Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling, resulting in each unique carbon atom appearing as a singlet. libretexts.orgcareerendeavour.com The spectrum for this compound would feature eight distinct signals. The carbon of the trifluoromethyl (CF₃) group would be identifiable as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would appear in the 110-160 ppm range, with their chemical shifts influenced by the fluorine and trifluoromethyl substituents. The benzylic carbon would be found in the more upfield region of the spectrum. The presence of the electronegative fluorine atom causes a deshielding effect on the carbon atoms it is bonded to or near. weebly.com

2D-NMR Techniques (e.g., DEPT 135, NOESY)

Two-dimensional NMR techniques offer deeper insights into the molecular structure. Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum would show a negative signal for the benzylic CH₂ group and positive signals for the aromatic CH groups, while quaternary carbons (like the ones bonded to the CF₃ group and the fluorine atom) would be absent.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized to determine the spatial proximity of atoms within the molecule, helping to confirm the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would display characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aliphatic C-H stretching of the methylene group (around 2850-2960 cm⁻¹). Strong absorption bands corresponding to the C-F bond stretch and the vibrations of the CF₃ group are also expected, typically in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇F₄N), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight of 193.14. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments like NH₂, CF₃, or parts of the benzyl (B1604629) group.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in its solid, crystalline state. Since this compound is a liquid at room temperature, this analysis would require either crystallizing the compound at a low temperature or preparing a solid derivative. tcichemicals.comchemimpex.com To date, no public records of a single-crystal X-ray diffraction analysis for this specific compound are available. If a crystal structure were obtained, it would provide precise data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of its solid-state conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For an aromatic compound like this compound, the analysis would focus on the absorption of UV light by the benzene ring. The chromophore, the part of the molecule responsible for its color (or UV absorption), is the substituted benzene ring. The electronic transitions are typically π → π* transitions, characteristic of aromatic systems. The presence of substituents on the benzene ring—the fluoro, trifluoromethyl, and aminomethyl groups—can influence the wavelength of maximum absorbance (λmax) and the intensity of the absorption. These groups can cause a shift in the absorption peaks to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. While specific spectral data for this compound is not detailed in the available literature, the UV-Vis spectrum would be a key tool for confirming the presence of the aromatic system and for quantitative analysis in solution.

Raman Spectroscopy (FT-Raman, Confocal Raman, SERS)

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for characterization. For this compound, a Raman spectrum would exhibit distinct peaks corresponding to its unique structural features. While spectral data for this exact molecule is not publicly detailed, data for related compounds like 2-(Trifluoromethyl)benzylamine are available, indicating the utility of the technique for this class of compounds. nih.gov The analysis of fluoro-edenite, another fluorinated compound, by µ-Raman spectroscopy demonstrates the technique's power in distinguishing between similar structures. rruff.info

Key vibrational modes for this compound would include:

Aromatic C-H stretching vibrations.

C-C stretching vibrations within the benzene ring.

The C-F stretching mode, which is typically a strong and characteristic Raman band.

Symmetric and asymmetric stretching modes of the CF₃ group.

Vibrations associated with the benzylamine (B48309) (-CH₂-NH₂) group.

Techniques like Fourier-Transform Raman (FT-Raman) can reduce fluorescence interference, while Confocal Raman microscopy would allow for high spatial resolution analysis. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the signal of the molecule if adsorbed onto a metal nanoparticle surface.

High-Resolution Transmission Electron Microscopy (HR-TEM) in Nanomaterial Characterization

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful imaging technique for characterizing materials at the atomic scale. It is not used to visualize the molecular structure of a compound like this compound directly. Instead, its relevance comes into play when this molecule is used in materials science, for instance, as a capping agent or surface functionalizing ligand for nanoparticles. chemimpex.com In such applications, HR-TEM would be essential for characterizing the inorganic core of the nanomaterial, providing precise information on its size, crystalline structure, lattice spacing, and morphology. While the organic benzylamine layer would generally not be resolved in detail, its effect on the nanoparticle's growth, stability, and aggregation could be indirectly observed.

Cyclic Voltammetry for Sensing Activity Studies

Cyclic Voltammetry (CV) is a potent electroanalytical method for investigating the redox properties of chemical species. nih.gov It is widely used to study reaction kinetics and thermodynamic properties of molecules. nih.gov The this compound molecule contains an amine group, which is electrochemically active and can be oxidized at a specific potential.

In a typical CV experiment, a voltage is scanned between two points, and the resulting current from the oxidation or reduction of the analyte is measured. For this compound, this would likely show an oxidation peak corresponding to the benzylamine group. Fast-Scan Cyclic Voltammetry (FSCV), a variant of CV, is particularly useful for detecting molecules on a sub-second timescale and has been extensively applied in neuroscience to monitor neurotransmitters like dopamine (B1211576) and serotonin. nih.govrsc.orgresearchgate.net The study of this compound using CV would provide fundamental data on its oxidation potential and electrochemical behavior, which is a critical first step in evaluating its potential use in chemical sensors.

Analytical Methods for Detection and Quantification in Quality Control

For quality control, robust analytical methods are essential to ensure the purity and identity of chemical compounds. The primary method cited for determining the purity of this compound is Gas Chromatography (GC). tcichemicals.comtcichemicals.com Commercial suppliers typically guarantee a purity of greater than 98.0% as determined by GC analysis. tcichemicals.comtcichemicals.com

In addition to chromatographic methods, neutralization titration is also listed as a technique for purity assessment, confirming the concentration of the basic amine group. tcichemicals.comtcichemicals.com Furthermore, this compound can act as a reagent in various analytical methods, aiding in the detection and quantification of other substances, which is a crucial role in the quality control processes of different industries. chemimpex.com

Interactive Table: Analytical Methods for this compound

| Analytical Technique | Purpose | Typical Specification | Reference |

| Gas Chromatography (GC) | Purity Determination | >98.0% | tcichemicals.com, tcichemicals.com |

| Neutralization Titration | Purity Determination | min. 98.0% | tcichemicals.com, tcichemicals.com |

| NMR | Structure Confirmation | Conforms to structure | tcichemicals.com, tcichemicals.com |

Chemical Biology and Biochemical Interaction Studies

Interaction with Biological Targets, Enzymes, and Receptors

Currently, there is no specific information available in peer-reviewed scientific literature that details the direct interaction of 2-Fluoro-5-(trifluoromethyl)benzylamine with biological targets, such as enzymes or receptors. The compound is typically modified and incorporated into larger molecules to confer specific properties, and it is these resulting derivatives that are then studied for their biological activity.

Enzyme Inhibition Studies

There are no specific enzyme inhibition studies for this compound reported in the available scientific literature. Research in this area tends to focus on the final synthesized compounds that incorporate the 2-fluoro-5-(trifluoromethyl)benzyl- moiety.

Use as Chemical Probes in Biochemical Assays

This compound is not documented as being used as a chemical probe in biochemical assays. While fluorinated compounds are sometimes utilized as probes in techniques like 19F NMR studies due to the unique spectroscopic signature of fluorine, there are no specific examples of this compound being employed for this purpose in the existing literature.

Synthesis and Characterization of Derivatives and Analogs

Synthesis of Substituted Benzylamine (B48309) Derivatives

The primary amine group of 2-fluoro-5-(trifluoromethyl)benzylamine readily participates in various chemical transformations to yield a diverse array of substituted derivatives. A common synthetic route involves the reaction of benzyl (B1604629) chloride with ammonia (B1221849) to produce benzylamine, which can then be further modified. wikipedia.org For instance, N-alkylation of benzylamine, followed by hydrogenolysis to remove the benzyl group, serves as a method for introducing other alkyl groups. wikipedia.org

In a specific example, N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine was synthesized in a two-step process starting from 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene (B31998). mdpi.comresearchgate.net The initial step, a nucleophilic aromatic substitution, yielded the N-substituted nitroaniline with a high yield of 98%. mdpi.comresearchgate.net Subsequent catalytic hydrogenation of the nitro group afforded the desired diamine in a 97% yield. mdpi.comresearchgate.net This efficient synthesis highlights the utility of fluorinated benzylamines in creating complex diamine structures.

The reactivity of the amine group also allows for acylation reactions. For example, benzylamine reacts with acetyl chloride to form N-benzylacetamide. wikipedia.org These fundamental reactions provide a versatile platform for generating a wide range of substituted benzylamine derivatives with potential applications in various fields.

Structural Features and Unique Aspects of Fluorinated Benzylamines

The incorporation of fluorine atoms into benzylamine derivatives confers distinct structural and electronic properties. Fluorine's high electronegativity alters the electron distribution within the molecule, which can impact properties like pKa, dipole moment, and chemical reactivity. tandfonline.com This modification can lead to reduced basicity, potentially improving a compound's bioavailability by facilitating better membrane permeation. tandfonline.com

The trifluoromethyl group, a common feature in many derivatives, further enhances these effects. chemimpex.com The fluorinated structure not only contributes to the stability and efficacy of the resulting compounds but also improves their bioavailability. chemimpex.comchemimpex.com Research has shown that the introduction of a fluorine atom at specific positions can significantly enhance the biological activity of molecules. For instance, in a series of quinolone inhibitors of DNA gyrase, the fluorinated versions demonstrated a 2- to 17-fold improvement in activity compared to their non-fluorinated counterparts. tandfonline.com

Comparison with Structurally Similar Compounds

To fully appreciate the unique characteristics of this compound, a comparison with structurally related compounds is instructive.

Benzylamine: The parent compound, benzylamine, is a versatile precursor in organic synthesis. wikipedia.org However, the introduction of fluorine and trifluoromethyl groups in this compound significantly alters its electronic properties, leading to increased stability and modified reactivity. chemimpex.com

Fluoroethylamine: While not aromatic, fluoroethylamines provide a reference for the impact of fluorine on an aliphatic amine. The presence of fluorine influences the basicity and reactivity of the amino group, similar to its effect on benzylamines.

The combination of both a fluorine atom and a trifluoromethyl group on the same aromatic ring, as seen in this compound, creates a unique electronic environment that is advantageous in the synthesis of specialized chemical entities. chemimpex.com

Table 1: Comparison of Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₈H₇F₄N | 193.14 chemimpex.com | Contains both fluorine and trifluoromethyl groups, enhancing stability and reactivity. chemimpex.com |

| Benzylamine | C₇H₉N | 107.15 | Parent compound, common precursor in organic synthesis. wikipedia.org |

| 2-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15 nih.gov | Features an electron-withdrawing trifluoromethyl group. nih.gov |

Synthesis of Benzene-1,2-diamine Derivatives as Building Blocks

Substituted benzene-1,2-diamines are crucial intermediates for the synthesis of various heterocyclic compounds, including benzimidazoles and quinoxalines. mdpi.comresearchgate.net The reaction of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound is a common method for preparing quinoxaline (B1680401) derivatives. researchgate.net

A two-step synthesis of N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene has been reported. mdpi.comresearchgate.net This method involves an initial nucleophilic aromatic substitution followed by the reduction of the nitro group. mdpi.comresearchgate.net The resulting monosubstituted benzene-1,2-diamine serves as a valuable building block for more complex molecules. mdpi.com The synthesis of such diamine derivatives is of significant interest due to their wide range of applications in materials science and medicinal chemistry. mdpi.com

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are of paramount importance in medicinal, agrochemical, and materials science. nih.gov The introduction of fluorine can significantly alter the properties of the parent molecule. nih.gov this compound is a valuable precursor for synthesizing such compounds. chemimpex.com

One approach to synthesizing fluorinated heterocycles involves the use of fluoroalkyl amino reagents (FARs). nih.gov For instance, benzimidazoles and benzothiazoles bearing a CHFCl group have been prepared from the Yarovenko reagent. nih.gov Another method involves the catalytic nucleophilic fluorination of unsaturated amides to produce 5-fluoro-2-oxazoline derivatives. nih.gov This process utilizes BF₃·Et₂O as both a fluorine source and an activating reagent. nih.gov

Preparation of 2,5-Disubstituted Oxazoles from Benzylamines

2,5-Disubstituted oxazoles are a class of heterocyclic compounds with significant biological and pharmaceutical applications. researchgate.net Various synthetic methods have been developed for their preparation. One notable approach involves a three-step, one-pot procedure starting from propargyl amine and acid chlorides, which proceeds through amidation, Pd-catalyzed acylation, and cycloisomerization. thieme-connect.de

More recent methods have focused on the direct use of benzylamines. For example, 2,4,5-trisubstituted oxazoles can be synthesized from benzylamines and 1,3-dicarbonyls. researchgate.net Other innovative strategies include a copper-catalyzed cascade reaction of alkenes with azides and a cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. rsc.orgrsc.org Rhodium-catalyzed annulation of triazoles and aldehydes also provides an efficient route to 2,5-diaryloxazole derivatives. researchgate.net These methods highlight the versatility of benzylamine derivatives in the construction of complex heterocyclic systems.

Future Research Directions and Emerging Applications

Exploration of New Fluorinated Compounds

The presence of fluorine and trifluoromethyl groups in 2-Fluoro-5-(trifluoromethyl)benzylamine makes it an attractive starting material for the synthesis of new fluorinated compounds. chemimpex.com The introduction of a trifluoromethyl group into organic molecules is a critical strategy in modern drug discovery. researchgate.net This is because the trifluoromethyl group can significantly alter the chemical reactivity, acidity, polarity, and lipophilicity of a compound. mdpi.com

Researchers are actively exploring the use of this benzylamine (B48309) derivative to create novel compounds with potential applications in various fields. For example, it is used in the synthesis of new drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents. chemimpex.comchemimpex.com The fluorinated structure of the resulting compounds not only improves their bioavailability but also contributes to their stability and efficacy. chemimpex.comchemimpex.com

Furthermore, the development of new synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, has enabled the synthesis of novel fluorinated biphenyl (B1667301) compounds. acs.org These compounds, which possess a conjugated π-electronic system, are being investigated for their potential use in organic solar cells. acs.org

Innovations in Drug Development and Material Science

The unique properties of this compound have made it a valuable component in the creation of innovative pharmaceuticals and materials. chemimpex.com

Drug Development:

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.comfishersci.no It is particularly important in the development of drugs targeting neurological disorders. chemimpex.com The trifluoromethyl group is a common feature in many marketed drugs, where it can enhance potency by forming multipolar bonds with target proteins. nih.gov For instance, derivatives of trifluoromethyl-containing pyrimidines have been discovered as potent dual inhibitors of FLT3 and CHK1, which are kinases implicated in certain cancers. nih.gov

Material Science:

In the realm of material science, this compound is utilized in the formulation of advanced materials, including polymers and coatings. chemimpex.comchemimpex.com The fluorinated structure imparts desirable characteristics such as chemical resistance and stability. chemimpex.comchemimpex.com

Optimization of Synthetic Routes for Sustainable Production

Efficient and sustainable methods for the production of this compound and its derivatives are crucial for their widespread application. A common synthetic route involves the reduction of the corresponding benzonitrile. For example, 1-[2-(trifluoromethyl)phenyl]methanamine can be synthesized from a precursor via reduction with tin(II) chloride in concentrated hydrochloric acid. chemicalbook.com

Researchers are continuously working on optimizing these synthetic routes to improve yields, reduce waste, and utilize more environmentally friendly reagents and conditions. The development of catalytic methods is a key focus area. For instance, copper-catalyzed reactions have been employed for the synthesis of trifluoromethyl-substituted formimidamides. researchgate.net

Further Elucidation of Mechanisms of Action

Understanding the mechanism of action of compounds derived from this compound is essential for the rational design of more effective therapeutic agents. The trifluoromethyl group is known to influence the biological activity of molecules. For example, in a series of aryl-urea derivatives, the presence of a trifluoromethyl group at specific positions increased the anti-cancer properties of the compounds. nih.gov

The introduction of fluorine can also impact the metabolic stability of a drug. For instance, fluorinated sugar analogues of the antiviral agent TCRB were synthesized to potentially increase the stability of the glycosidic bond, although in this particular case, the resulting compounds were less active and more cytotoxic. nih.gov

Future research will likely focus on detailed structure-activity relationship (SAR) studies to understand how the specific placement of the fluoro and trifluoromethyl groups on the benzylamine scaffold influences the biological activity of its derivatives. This knowledge will be invaluable for the design of next-generation drugs and materials.

常见问题

Basic: What are common synthetic routes for 2-Fluoro-5-(trifluoromethyl)benzylamine?

Methodological Answer:

The compound is typically synthesized via two primary routes:

- Reductive Amination : Reacting 2-Fluoro-5-(trifluoromethyl)benzaldehyde with ammonia under reducing conditions (e.g., NaBH₄ or catalytic hydrogenation with Pd/C). This method avoids halogenated intermediates and improves yield purity .

- Nucleophilic Substitution : Using 2-Fluoro-5-(trifluoromethyl)benzyl chloride or bromide with aqueous or gaseous ammonia. This route requires careful control of reaction temperature (0–5°C) to minimize byproducts like secondary amines .

Advanced: How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:

Optimization strategies include:

- Catalyst Selection : Pd/C (5% w/w) in hydrogenation reduces aldehyde intermediates efficiently, achieving >85% yield. Solvent choice (e.g., methanol or THF) impacts reaction kinetics and product solubility .

- Temperature Gradients : Stepwise heating (25°C → 50°C) during reductive amination minimizes decomposition of the trifluoromethyl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) removes unreacted aldehydes or halides .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Distinct signals for the benzylamine NH₂ group (~3.8 ppm, singlet), fluorine substituents (-60 to -70 ppm for CF₃ in ¹⁹F NMR), and aromatic protons (split due to fluorine coupling) .

- Mass Spectrometry (HRMS) : Exact mass of 193.0102 Da (C₈H₆F₄N⁺) confirms molecular formula .

- FTIR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Advanced: How to resolve overlapping signals in NMR spectra caused by fluorine coupling?

Methodological Answer:

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign aromatic protons adjacent to fluorine or CF₃ groups.

- Deuterated Solvents : Use DMSO-d₆ to slow exchange broadening of NH₂ protons.

- ¹⁹F Decoupling : Suppresses splitting in ¹H NMR caused by neighboring fluorine atoms .

Basic: How to assess the purity of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) detects impurities ≥0.1%. Retention time ~8.2 minutes under isocratic conditions .

- Elemental Analysis : Match experimental C/F/N percentages with theoretical values (C: 44.2%, F: 36.8%, N: 6.5%) .

Advanced: What strategies quantify trace impurities (<0.1%) in the compound?

Methodological Answer:

- LC-MS/MS : MRM (multiple reaction monitoring) mode enhances sensitivity for detecting halogenated byproducts (e.g., residual benzyl chloride).

- Stability-Indicating Methods : Stress testing (heat, light, humidity) followed by HPLC quantifies degradation products (e.g., oxidation to nitro derivatives) .

Basic: How do the fluoro and trifluoromethyl groups influence bioactivity?

Methodological Answer:

- Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability.

- Electron-Withdrawing Effects : Fluorine and CF₃ stabilize charge-transfer interactions in enzyme active sites (e.g., microbial leucyl-tRNA synthetase), improving binding affinity .